N-(cyclopropylmethyl)-1-(1H-indazole-7-carbonyl)piperidine-3-carboxamide
Description
N-(cyclopropylmethyl)-1-(1H-indazole-7-carbonyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a cyclopropylmethyl group, an indazole core, and a piperidine carboxamide moiety, suggests it may have interesting pharmacological properties.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-1-(1H-indazole-7-carbonyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-17(19-9-12-6-7-12)14-4-2-8-22(11-14)18(24)15-5-1-3-13-10-20-21-16(13)15/h1,3,5,10,12,14H,2,4,6-9,11H2,(H,19,23)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKLTBLJBATIOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC3=C2NN=C3)C(=O)NCC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-1-(1H-indazole-7-carbonyl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the indazole core, the introduction of the cyclopropylmethyl group, and the coupling with piperidine-3-carboxamide. Common reagents and conditions used in these steps may include:
Formation of Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of Cyclopropylmethyl Group: This step may involve alkylation reactions using cyclopropylmethyl halides.
Coupling with Piperidine-3-carboxamide: This can be done using amide coupling reagents such as EDCI or HATU.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-1-(1H-indazole-7-carbonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon (Pd/C), sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets and its effects on cellular processes.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-1-(1H-indazole-7-carbonyl)piperidine-3-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The indazole core is known to interact with various biological targets, potentially modulating their activity. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(cyclopropylmethyl)-1-(1H-indazole-7-carbonyl)piperidine-3-carboxamide: can be compared with other indazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and pharmacological properties compared to other similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
